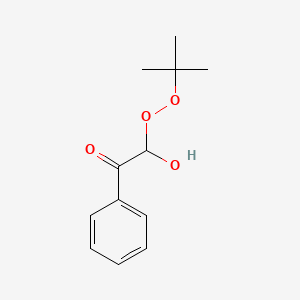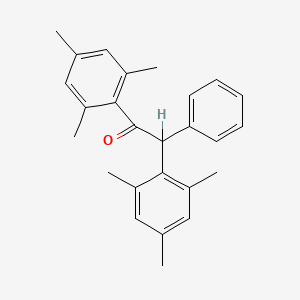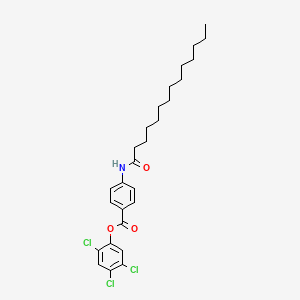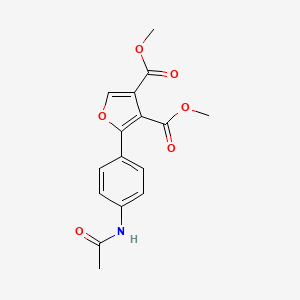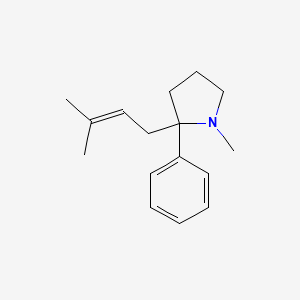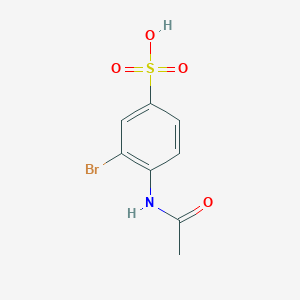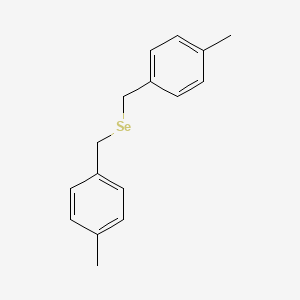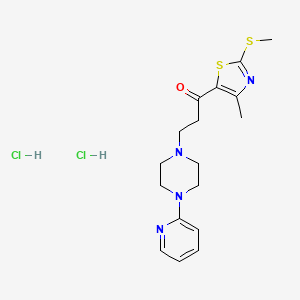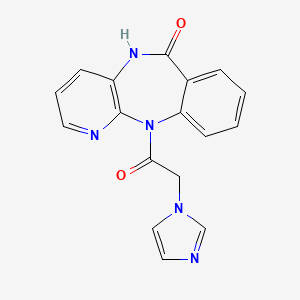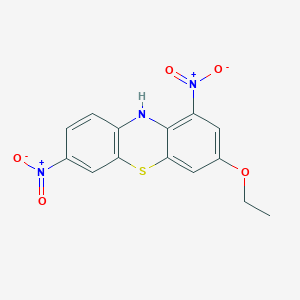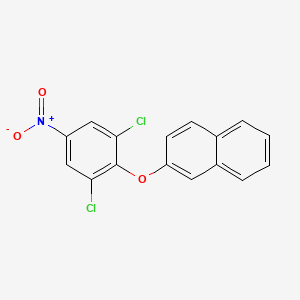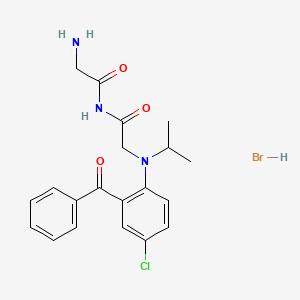
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a glycinamide backbone, a benzoyl group, and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Glycinamide Backbone: This involves the reaction of glycine with appropriate reagents to form the glycinamide structure.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a suitable catalyst.
Addition of the Chlorophenyl Group: The chlorophenyl group is added via a nucleophilic substitution reaction, using 4-chlorophenylamine.
Formation of the Monohydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of benzoyl oxides and chlorophenyl oxides.
Reduction: Formation of reduced glycinamide derivatives.
Substitution: Formation of substituted glycinamide derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycinamide
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycine
Uniqueness
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of glycinamide, benzoyl, and chlorophenyl groups makes it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
74088-45-2 |
|---|---|
Fórmula molecular |
C20H23BrClN3O3 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
2-amino-N-[2-(2-benzoyl-4-chloro-N-propan-2-ylanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C20H22ClN3O3.BrH/c1-13(2)24(12-19(26)23-18(25)11-22)17-9-8-15(21)10-16(17)20(27)14-6-4-3-5-7-14;/h3-10,13H,11-12,22H2,1-2H3,(H,23,25,26);1H |
Clave InChI |
FPCXBIWKXGLJAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(=O)NC(=O)CN)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
